

A Comparative Spectroscopic Guide to Halogenated Nitrobenzoic Acid Derivatives

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Compound of Interest

Compound Name: *4-Chloro-3-fluoro-5-nitrobenzoic acid*

CAS No.: *1804879-14-8*

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Substituted benzoic acids, particularly those bearing halogen and nitro functionalities, are key pharmacophores and versatile synthetic intermediates. Their electronic and steric properties, which are dictated by the nature and position of substituents on the aromatic ring, govern their reactivity and biological activity. A thorough understanding of their spectroscopic signatures is therefore indispensable for identity confirmation, purity assessment, and the rational design of novel compounds.

This guide provides an in-depth comparative analysis of the spectroscopic properties of two key derivatives: 4-Chloro-3-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid. While experimental data for **4-Chloro-3-fluoro-5-nitrobenzoic acid** is not readily available in public databases, we will leverage the established principles of spectroscopy and the data from its closely related analogues to predict its spectral characteristics. This comparative approach offers a framework for researchers to interpret the spectra of similarly substituted aromatic systems.

The Spectroscopic Toolkit: A Multi-Faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous characterization of these molecules. Each method probes different aspects of the molecular structure, and together they provide a comprehensive analytical picture.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F):** NMR provides detailed information about the chemical environment of specific nuclei. Chemical shifts (δ) are indicative of the electron density around a nucleus, while coupling constants (J) reveal through-bond interactions with neighboring nuclei. For the compounds in question, ^1H NMR will elucidate the substitution pattern on the aromatic ring, ^{13}C NMR will map the carbon framework, and ^{19}F NMR will offer a highly sensitive probe for the fluorine-containing analogue.
- **Infrared (IR) Spectroscopy:** IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key vibrations for these benzoic acid derivatives include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group.
- **Mass Spectrometry (MS):** MS provides the molecular weight of a compound and information about its fragmentation patterns. This is crucial for confirming the molecular formula and can offer clues about the molecule's structure.
- **UV-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds, the position and intensity of absorption maxima are sensitive to the nature and position of substituents on the ring, which affect the extent of conjugation and the energy of the π -electron system.

Comparative Spectroscopic Analysis

To illustrate the influence of substituent changes on the spectroscopic signatures, we will compare the available data for 4-Chloro-3-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid.

^1H NMR Spectroscopy

The ^1H NMR spectra of these trisubstituted benzoic acids are expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro groups.

Compound	H-2 (ppm)	H-5 (ppm)	H-6 (ppm)	Solvent
4-Chloro-3-nitrobenzoic acid	8.34 (d, J=2.0 Hz)	8.13 (dd, J=8.4, 2.0 Hz)	7.80 (d, J=8.4 Hz)	Not Specified
4-Fluoro-3-nitrobenzoic acid	8.45-8.42 (m)	8.35-8.30 (m)	7.50 (t, J=8.8 Hz)	Not Specified

Analysis:

- The protons on the aromatic ring in both compounds are deshielded, appearing at high chemical shifts due to the electron-withdrawing nature of the substituents.
- For 4-Chloro-3-nitrobenzoic acid, the proton at C-2 is the most deshielded, appearing as a doublet due to coupling with the proton at C-6. The proton at C-5 is a doublet of doublets, and the proton at C-6 is a doublet.
- In 4-Fluoro-3-nitrobenzoic acid, the fluorine atom's high electronegativity is expected to significantly influence the chemical shifts of the adjacent protons. The provided data shows complex multiplets, indicating potential long-range couplings with the fluorine nucleus.

Predicted ^1H NMR for **4-Chloro-3-fluoro-5-nitrobenzoic acid**:

Based on the trends observed, the two aromatic protons in **4-Chloro-3-fluoro-5-nitrobenzoic acid** would be highly deshielded. We would expect two doublets, with their chemical shifts influenced by the combined electron-withdrawing effects of the adjacent chloro, fluoro, and nitro groups. Long-range coupling between the protons and the fluorine atom would likely be observed.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectra will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be highly dependent on the attached substituent.

Compound	C=O (ppm)	C-1 (ppm)	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	Solvent
4-Chloro-3-nitrobenzoic acid	~165	~132	~135	~148	~130	~125	~130	CD3OD
4-Fluoro-3-nitrobenzoic acid	164.2	128.5 (d, J=3.9 Hz)	134.1 (d, J=1.9 Hz)	140.2 (d, J=8.7 Hz)	155.9 (d, J=258.9 Hz)	122.9 (d, J=22.4 Hz)	129.5 (d, J=1.9 Hz)	Not Specified

Analysis:

- The carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift of around 164-165 ppm in both compounds.
- The carbon attached to the fluorine atom in 4-Fluoro-3-nitrobenzoic acid (C-4) exhibits a large chemical shift and a significant one-bond carbon-fluorine coupling constant ($^1\text{J}_{\text{C-F}}$) of approximately 259 Hz, which is a hallmark of a C-F bond. The other carbons in this molecule also show smaller couplings to the fluorine atom.
- In 4-Chloro-3-nitrobenzoic acid, the carbons attached to the chloro and nitro groups (C-4 and C-3, respectively) are also significantly deshielded.

Predicted ^{13}C NMR for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

We would anticipate a spectrum with seven distinct signals. The carbonyl carbon would be in the 164-166 ppm range. The carbon attached to the fluorine (C-3) would show a large $^1\text{J}_{\text{C-F}}$

coupling. The carbons attached to the chloro (C-4) and nitro (C-5) groups would also be significantly downfield. The remaining aromatic carbons would show smaller C-F couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.

Predicted ¹⁹F NMR for **4-Chloro-3-fluoro-5-nitrobenzoic acid**:

For **4-Chloro-3-fluoro-5-nitrobenzoic acid**, we would expect a single ¹⁹F signal. The chemical shift would be influenced by the ortho chloro and nitro groups and the para carboxylic acid group. A typical range for an aryl fluoride is between -100 and -140 ppm (relative to CFC1₃). The signal would likely be a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

The IR spectra of these compounds are dominated by the characteristic absorptions of the carboxylic acid and nitro functional groups.

Compound	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	NO ₂ Asymmetric Stretch (cm ⁻¹)	NO ₂ Symmetric Stretch (cm ⁻¹)
4-Chloro-3-nitrobenzoic acid	2500-3300 (broad)	~1700	~1530	~1350
4-Fluoro-3-nitrobenzoic acid	2500-3300 (broad)	~1700	~1530	~1350

Analysis:

- O-H Stretch: A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

- C=O Stretch: A strong, sharp absorption around 1700 cm^{-1} corresponds to the carbonyl (C=O) stretching vibration.
- NO₂ Stretches: Two strong absorptions, typically around 1530 cm^{-1} (asymmetric) and 1350 cm^{-1} (symmetric), are indicative of the nitro group.

Predicted IR Spectrum for **4-Chloro-3-fluoro-5-nitrobenzoic acid**:

The IR spectrum of **4-Chloro-3-fluoro-5-nitrobenzoic acid** is expected to be very similar to its analogues, displaying the characteristic broad O-H stretch, the strong C=O stretch, and the two strong NO₂ stretching bands. The C-Cl and C-F stretching vibrations would appear in the fingerprint region (below 1300 cm^{-1}), but may be difficult to assign definitively without a reference spectrum.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.

Compound	Molecular Formula	Molecular Weight (g/mol)	Predicted [M-H] ⁻ (m/z)
4-Chloro-3-nitrobenzoic acid	C ₇ H ₄ ClNO ₄	201.56	199.98
4-Fluoro-3-nitrobenzoic acid	C ₇ H ₄ FNO ₄	185.11	184.01
4-Chloro-3-fluoro-5-nitrobenzoic acid	C ₇ H ₃ ClFNO ₄	219.55	217.97

Analysis:

- The molecular ion peak (or a protonated/deprotonated molecular ion) is a key piece of information for confirming the molecular weight. For these acidic compounds, negative ion mode electrospray ionization (ESI-MS) is often used, which would show a prominent [M-H]⁻ peak.

- The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) in 4-Chloro-3-nitrobenzoic acid and **4-Chloro-3-fluoro-5-nitrobenzoic acid** would result in a characteristic M and M+2 pattern for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool.
- Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and for benzoic acids, the loss of H₂O and CO₂.

Predicted Mass Spectrum for **4-Chloro-3-fluoro-5-nitrobenzoic acid**:

In an ESI-MS experiment in negative ion mode, the base peak would likely be the [M-H]⁻ ion at m/z 217.97. The spectrum would also exhibit the characteristic 3:1 isotopic pattern for the chlorine atom. Fragmentation would likely involve the loss of small neutral molecules such as CO₂, NO, and NO₂.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample and instrument.

NMR Spectroscopy (^1H , ^{13}C , ^{19}F)

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Tune the probe for the desired nucleus (^1H , ^{13}C , or ^{19}F).
- Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of ~ 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger spectral width (~ 250 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary.
- ^{19}F NMR: Acquire a proton-decoupled ^{19}F spectrum. The spectral width can be large (~ 300 ppm).
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Acquire the sample spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample ($1\text{-}10\text{ }\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.

- Instrument Setup:
 - Set up the electrospray ionization source in either positive or negative ion mode (negative mode is generally preferred for carboxylic acids).
 - Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature.
- Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over the desired m/z range.
- Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Visualizing the Spectroscopic Workflow

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion

The spectroscopic analysis of **4-Chloro-3-fluoro-5-nitrobenzoic acid** and its derivatives relies on a multi-technique approach to gain a complete structural understanding. By comparing the ^1H NMR, ^{13}C NMR, IR, and MS data of closely related analogues like 4-Chloro-3-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid, we can confidently predict the spectral features of the target molecule. The electron-withdrawing effects of the chloro, fluoro, and nitro groups dominate the spectral characteristics, leading to deshielded protons and carbons in the NMR spectra, and characteristic vibrational bands in the IR. This comparative guide provides a foundational understanding for researchers working with these and other substituted aromatic compounds, enabling more efficient and accurate structural characterization.

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